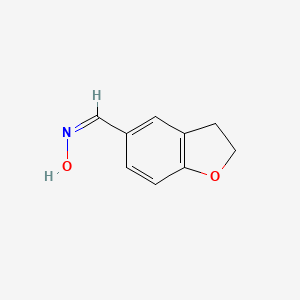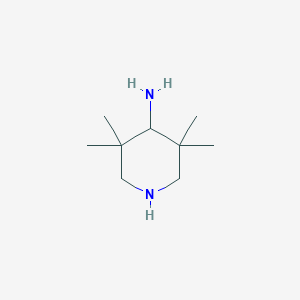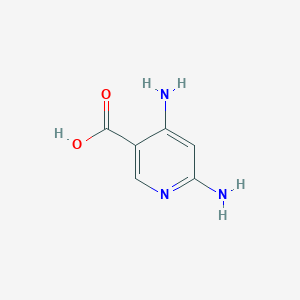
2-Amino-6-chloropyridine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloropyridine-3-thiol is an organic compound with the molecular formula C5H5ClN2S. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a thiol group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyridine-3-thiol typically involves the reaction of 2,6-dichloropyridine with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 3-position is replaced by a thiol group. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to reflux, and the product is isolated through filtration and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-chloropyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form 2-Amino-6-chloropyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: 2-Amino-6-chloropyridine.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-chloropyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloropyridine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This property is exploited in the development of enzyme inhibitors for therapeutic applications. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparación Con Compuestos Similares
2-Aminopyridine: Lacks the chlorine and thiol groups, making it less reactive in certain chemical reactions.
2-Amino-6-chloropyridine: Lacks the thiol group, limiting its ability to form disulfide bonds.
2-Amino-3-thiopyridine:
Uniqueness: 2-Amino-6-chloropyridine-3-thiol is unique due to the presence of both the chlorine and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H5ClN2S |
|---|---|
Peso molecular |
160.63 g/mol |
Nombre IUPAC |
2-amino-6-chloropyridine-3-thiol |
InChI |
InChI=1S/C5H5ClN2S/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) |
Clave InChI |
DIESCUDLMGWIHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)



![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)

![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)


![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
